molecular formula C13H15BrO3 B13871886 3-[4-(2-Bromoacetyl)phenyl]propyl acetate

3-[4-(2-Bromoacetyl)phenyl]propyl acetate

Cat. No.: B13871886
M. Wt: 299.16 g/mol
InChI Key: RHAQKVXHSUOMPI-UHFFFAOYSA-N
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Description

3-[4-(2-Bromoacetyl)phenyl]propyl acetate is an organic compound with the molecular formula C13H15BrO3 It is a derivative of phenylpropyl acetate, where the phenyl ring is substituted with a bromoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Bromoacetyl)phenyl]propyl acetate typically involves the following steps:

    Starting Material: The synthesis begins with 4-phenylpropyl acetate.

    Bromination: The phenyl ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Acetylation: The brominated intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Bromoacetyl)phenyl]propyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The phenyl ring can be oxidized to form quinones using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted amides or thioethers.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

3-[4-(2-Bromoacetyl)phenyl]propyl acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-Bromoacetyl)phenyl]propyl acetate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromoacetyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The phenyl ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoacetylphenyl acetate: Similar structure but lacks the propyl chain.

    3-Phenylpropyl acetate: Lacks the bromoacetyl substitution.

    4-(2-Bromoacetyl)phenyl acetate: Similar structure but lacks the propyl chain.

Properties

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

3-[4-(2-bromoacetyl)phenyl]propyl acetate

InChI

InChI=1S/C13H15BrO3/c1-10(15)17-8-2-3-11-4-6-12(7-5-11)13(16)9-14/h4-7H,2-3,8-9H2,1H3

InChI Key

RHAQKVXHSUOMPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC1=CC=C(C=C1)C(=O)CBr

Origin of Product

United States

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